5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with piperazine. One common method involves the condensation of a pyrimidine-2,4-dione with piperazine in the presence of a suitable base such as potassium carbonate in a solvent like chloroform . The reaction is usually carried out at room temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the pyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
Scientific Research Applications
5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperazine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H14N4O2 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N4O2/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13/h5,10H,1-4,6H2,(H2,11,12,14,15) |
InChI Key |
YUCJLQSBFYHHHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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